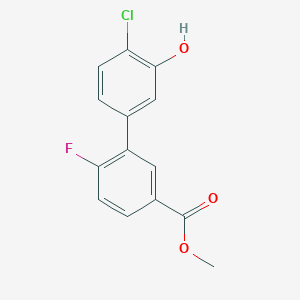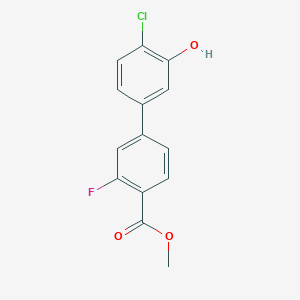
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% (4-CPCPCP) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in laboratory experiments and scientific research. 4-CPCPCP is an aromatic compound with a molecular formula of C13H10Cl2NO2. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. 4-CPCPCP has been used in a variety of applications, including as an intermediate for the synthesis of other compounds, as a reagent for the modification of other compounds, and as a catalyst for various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is not yet fully understood. It is believed that 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% acts as a catalyst for various chemical reactions by forming a complex with the reactants. This complex then facilitates the reaction by lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% are not yet fully understood. However, it is believed that 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% may have an effect on the activity of certain enzymes in the body. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% may have an effect on the metabolism of certain compounds in the body.
Advantages and Limitations for Lab Experiments
The primary advantage of using 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% in laboratory experiments is its high yield and purity. Additionally, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and has a tendency to decompose at higher temperatures. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95%. First, further research is needed to understand the mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% and its biochemical and physiological effects. Second, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% could be used as a catalyst for the synthesis of other compounds. Third, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% could be used in the development of new drugs or drug delivery systems. Fourth, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% could be used in the development of new materials, such as polymers or composites. Finally, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% could be used as a reagent for the modification of other compounds.
Synthesis Methods
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is synthesized through a multi-step process involving the condensation of 4-chlorophenol and 3-chloro-4-carbamoylphenol. The reaction is catalyzed by an acid, such as sulfuric acid, and is conducted at a temperature of 80-90°C. The reaction is then followed by the addition of a base, such as sodium hydroxide, to neutralize the acid. The reaction is then cooled to room temperature and the product is isolated by filtration. The yield of the reaction is typically around 95%.
Scientific Research Applications
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the modification of other compounds, such as the synthesis of 2-chloro-4-carbamoylphenol. It has also been used as a catalyst for various chemical reactions, such as the condensation of aldehydes and amines. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% has been used in the synthesis of other compounds, such as 4-chloro-2-methylphenol.
properties
IUPAC Name |
2-chloro-5-(3-chloro-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-12(17)11(15)6-8/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJASFQEASTRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686131 |
Source


|
| Record name | 3',4-Dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol | |
CAS RN |
1261956-70-0 |
Source


|
| Record name | 3',4-Dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381882.png)












